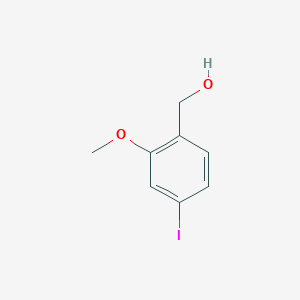
4-ヨード-2-メトキシベンジルアルコール
概要
説明
4-Iodo-2-methoxybenzyl alcohol is a chemical compound with the CAS Number: 210037-23-3. Its IUPAC name is (4-iodo-2-methoxyphenyl)methanol . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-methoxybenzyl alcohol is1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 . This indicates that it has a molecular weight of 264.06 . Physical And Chemical Properties Analysis
4-Iodo-2-methoxybenzyl alcohol is a solid substance at ambient temperature . It has a molecular weight of 264.06 .科学的研究の応用
4-ヨード-2-メトキシベンジルアルコール:包括的な分析
有機合成: 4-ヨード-2-メトキシベンジルアルコールは、有機合成における試薬として広く使用されています。ヨード基とメトキシ基の両方を持つため、さまざまな化学反応において汎用性の高い中間体となっています。 例えば、キノリンの合成に使用することができます。キノリンは複素環式芳香族有機化合物です 。 さらに、化学変換中のアルコールやフェノールのヒドロキシル官能基の保護基としても機能します .
医薬品への応用: 医薬品業界では、ベンジルアルコールの誘導体である4-ヨード-2-メトキシベンジルアルコールは、しばしば医薬品有効成分(API)の製造に使用されます。 特にヨード基は、ハロゲン交換反応に使用することができます。これは、特定の医薬品化合物の合成において重要な反応です .
香味剤: ベンジルアルコール構造に結合したメトキシ基は、独特の香りや風味の特徴を与え、4-ヨード-2-メトキシベンジルアルコールは、さまざまな消費者製品における香料や香味料として適しています .
光触媒への応用: この化合物は、光触媒酸化プロセスにおける可能性のある用途について研究されています。 具体的には、p-アニサルデヒドに変換することができます。p-アニサルデヒドは、香味料や香料など、多くの用途を持つ化合物です .
材料科学: 材料科学では、4-ヨード-2-メトキシベンジルアルコールは、これらの材料の形成を促進する化学的特性により、半導体、ナノシート、ナノクリスタルの調製に関与することができます .
分析化学: この化合物の独特の構造により、分析化学のアプリケーションにおいて、標準または参照物質として使用することができます。これは、サンプル中の物質の識別と定量に役立ちます .
Safety and Hazards
The safety information for 4-Iodo-2-methoxybenzyl alcohol indicates that it is classified under GHS06. The hazard statements include H301 and H413, and the precautionary statements include P271, P260, and P280 . This suggests that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .
作用機序
Target of Action
The primary target of 4-Iodo-2-methoxybenzyl alcohol is the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.
Mode of Action
4-Iodo-2-methoxybenzyl alcohol acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with its targets results in a change in the behavior of the serotonin receptors, leading to various downstream effects.
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol affects several biochemical pathways. It influences the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are critical for various brain functions, including mood regulation, memory, and learning.
Result of Action
The activation of the serotonin 5-HT 2A/2C receptors by 4-Iodo-2-methoxybenzyl alcohol can lead to various molecular and cellular effects. For instance, it can cause a decrease in the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex . It can also affect behavioral aspects, leading to a reduction in motor activity, memory deficiency, and induction of anxiety .
特性
IUPAC Name |
(4-iodo-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZVZZZEJYGUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596179 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210037-23-3 | |
| Record name | (4-Iodo-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


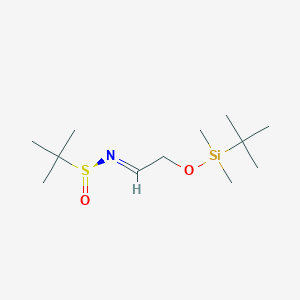

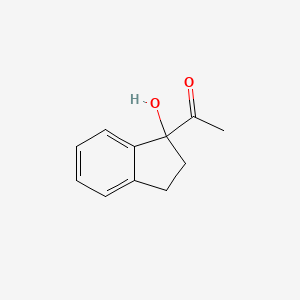

![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
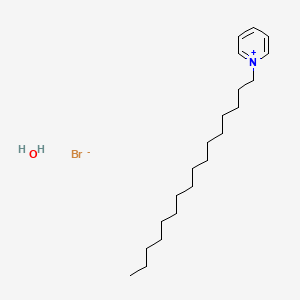
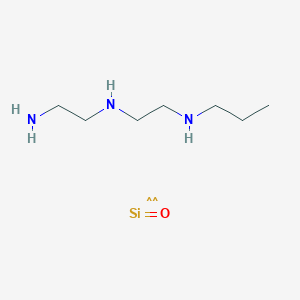


![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)
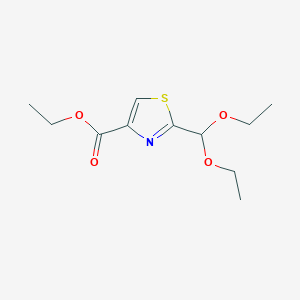
![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)
![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)